molecular formula C15H12N2O5S B599932 Oxcarbazepine Enol-sulfate CAS No. 104746-00-1

Oxcarbazepine Enol-sulfate

Cat. No.: B599932
CAS No.: 104746-00-1
M. Wt: 332.33
InChI Key: XZWZPMSCRUKWML-UHFFFAOYSA-N
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Description

Oxcarbazepine Enol-sulfate is a derivative of oxcarbazepine, a medication primarily used to treat epilepsy this compound is a sulfate ester of oxcarbazepine, which is formed through the sulfation of the enol form of oxcarbazepine

Scientific Research Applications

Oxcarbazepine Enol-sulfate has several scientific research applications:

    Chemistry: It is used as a model compound to study sulfation reactions and the behavior of sulfate esters.

    Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: The compound is studied for its pharmacological properties and potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

While the specific mechanism of action for Oxcarbazepine Enol-sulfate is not detailed, Oxcarbazepine and its metabolite MHD are known to block voltage-sensitive sodium channels. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses. These actions are believed to prevent the spread of seizures .

Future Directions

Future research directions could include further investigation into the pharmacokinetics of Oxcarbazepine Enol-sulfate . Additionally, the development of new formulations to modify the release profile of Oxcarbazepine could also be a potential area of study .

Biochemical Analysis

Biochemical Properties

Oxcarbazepine Enol-sulfate is believed to exert its effects through interactions with various enzymes and proteins. Oxcarbazepine, from which this compound is derived, is known to exert antiepileptic activity by blockade of voltage-dependent sodium channels in the brain

Cellular Effects

Oxcarbazepine, its parent compound, has been shown to influence cell function by blocking voltage-dependent sodium channels, which can affect cell signaling pathways

Molecular Mechanism

Oxcarbazepine, the parent compound, exerts its effects at the molecular level by blocking voltage-dependent sodium channels . This action is thought to be mediated by its active metabolite, MHD

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on Oxcarbazepine-loaded chitosan nanoparticles showed that the release of Oxcarbazepine was prolonged, reaching 47.1% after 6 hours and 55% after 24 hours . This suggests that this compound may also have prolonged effects in laboratory settings.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Oxcarbazepine, the parent compound, is used in the treatment of partial seizures in adults and children

Metabolic Pathways

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, MHD . This step is mediated by cytosolic arylketone reductases . It’s plausible that this compound may be involved in similar metabolic pathways, but this has not been confirmed.

Transport and Distribution

The parent compound, Oxcarbazepine, is known to be rapidly reduced by cytosolic enzymes in the liver to its active metabolite, MHD . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxcarbazepine Enol-sulfate typically involves the sulfation of oxcarbazepine. The process begins with the conversion of oxcarbazepine to its enol form, followed by the reaction with a sulfating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the enol-sulfate derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxcarbazepine Enol-sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxcarbazepine N-oxide, while reduction may produce oxcarbazepine or its derivatives.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A structurally related compound used to treat epilepsy and bipolar disorder.

    Eslicarbazepine: Another derivative of oxcarbazepine with similar pharmacological properties.

    Licarbazepine: The active metabolite of oxcarbazepine, which shares similar therapeutic effects.

Uniqueness

Oxcarbazepine Enol-sulfate is unique due to its sulfate ester functional group, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(11-carbamoylbenzo[b][1]benzazepin-5-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-9H,(H2,16,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWZPMSCRUKWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676088
Record name 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104746-00-1
Record name 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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